N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS2/c17-9-4-5-13(18-7-9)21-16-19-10(8-25-16)6-14(24)20-11-2-1-3-12-15(11)23-26-22-12/h1-5,7-8H,6H2,(H,20,24)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDQLHFLMVBJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety connected to a thiazole and a chloropyridine group. Its molecular formula is , and it has a molecular weight of approximately 318.85 g/mol. The structural complexity allows for various interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzothiadiazole and thiazole derivatives. The following general synthetic route can be outlined:
- Formation of Benzothiadiazole : Starting from 2,1,3-benzothiadiazol-4-amine.
- Thiazole Formation : Reacting with appropriate thiazole precursors.
- Final Coupling : Linking the chloropyridine moiety via amine coupling reactions.
Antimicrobial Activity
Research indicates that compounds containing benzothiadiazole and thiazole frameworks exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Antitumor Activity
The compound has been evaluated for its antitumor potential:
- Cell Line Studies : In vitro assays demonstrated cytotoxicity against human breast and colon cancer cell lines. The IC50 values were reported in the micromolar range, indicating moderate potency .
Anti-inflammatory Effects
Some studies have suggested that compounds similar to this compound may exhibit anti-inflammatory properties:
- Mechanism : These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pathways involving cyclooxygenase enzymes .
Study 1: Antimicrobial Efficacy
A study conducted by Sawhney et al. evaluated the antimicrobial activity of various benzothiadiazole derivatives, including the compound . Results indicated significant inhibition against E. coli and Klebsiella pneumoniae, suggesting broad-spectrum activity .
Study 2: Antitumor Activity
In a comparative analysis of benzothiadiazole derivatives, this compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Core Heterocyclic Modifications
- Benzothiadiazole vs. Benzothiazole/Benzoxazole: The target compound’s benzothiadiazole core differs from benzothiazole (e.g., in ’s N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide) and benzoxazole derivatives.
- Thiazole Substituents: The 5-chloropyridin-2-ylamino group on the thiazole ring contrasts with substituents in analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which features a difluorophenyl group. The chlorine and pyridine moieties in the target compound may improve lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target engagement .
Linker and Functional Group Variations
- Acetamide vs. In contrast, sulfonamide-containing analogs (e.g., bis(azolyl)sulfonamidoacetamides in ) introduce sulfonyl groups that enhance acidity and solubility, which the target compound lacks .
Data Table: Key Structural and Functional Comparisons
Research Findings and Gaps
- Antidiabetic and Enzyme Inhibition : While and highlight antidiabetic and enzyme-inhibitory activities in analogs, the target compound’s benzothiadiazole core remains unexplored in these contexts.
- Synthetic Optimization : Higher yields in ’s butanamide synthesis (76%) suggest room for improving the target compound’s synthetic efficiency.
- Structural Insights : Computational studies (e.g., docking or Multiwfn-based wavefunction analysis ) could elucidate electronic properties and binding mechanisms unique to the benzothiadiazole-thiazole scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
